Author: BenchChem Technical Support Team. Date: February 2026
Analyzing the Target Molecule
I'm currently focused on dissecting the biological activity profile of N-benzhydryl-3,4-dimethoxybenzamide. My goal is to craft a comprehensive technical guide suitable for researchers and drug development professionals. I'm prioritizing accuracy and depth, considering the key requirements.
Defining the Content Scope
Now, I'm defining editorial control, so I've chosen an approach focused on flexibility. The goal is to let the structure of the guide adapt to the subject matter. I'm focusing on scientific integrity, by creating self-validating protocols with robust citations. I'm also preparing for the visual elements, like tables for data, detailed experimental protocols, and Graphviz diagrams to illustrate workflows.
Investigating Biological Activity
I'm now diving into the potential targets and therapeutic applications. I'm considering that amides often link to dopamine receptors and HDACs, and the "N-benzhydryl" group suggests hydrophobicity. I'm exploring if this compound has a specific name like KM-001 or L-365,260, or if it's a derivative. "N-benzhydryl" is the N-diphenylmethyl group, and 3,4-dimethoxybenzamide is the core. I am searching for specific chemical strings and synonyms to clarify.
Analyzing Compound Data
I've been reviewing search results for "N-benzhydryl-3,4-dimethoxybenzamide." The focus now is on understanding related compounds. I've found information about benzamides and N-phenylbenzamides, and other related families of compounds, but not a direct hit for the exact compound's name in the search snippets.
Exploring Structural Similarities
I'm now focusing on structural features. I'm considering potential synonyms and related compounds, like BTCP and Modafinil analogs, or potential roles as intermediates. I've also thought about possible Calcium Channel Blocker links, specifically the L-type. I'm also attempting to search based on SMILES or InChI identifiers, or by breaking down the compound into key structural components, such as the 3,4-dimethoxybenzamide core and the benzhydryl substituent. A crucial search has turned up a CAS number: 127568-43-8 , which I'll pursue.
Exploring Chemical Analogues
I'm currently investigating chemical analogues to deepen my understanding of N-benzhydryl-3,4-dimethoxybenzamide's potential properties. Specifically, I've identified two intriguing compounds: N-(3,4-dimethoxybenzoyl)-N-(4-(2-(dimethylamino)ethoxy)benzyl)-3,4-dimethoxybenzamide, potentially related to Itopride, and N-benzhydryl-4-methoxybenzamide. I'm hoping these provide key insights.
Investigating Biological Activity
I'm now focusing on the biological activities of N-(diphenylmethyl)-3,4-dimethoxybenzamide, considering it as a potential L-type calcium channel blocker or antiproliferative agent. I'm exploring its relationship to N-benzhydrylbenzamides and dopamine uptake inhibitors, and searching for the structure in the context of "calcium channel blocker" and "cytotoxicity." Could it be related to Verapamil? I'm also searching for synthesis details.
Narrowing the Search Focus
I've been looking at benzamides in general, and then some specific examples like Itopride and N-benzhydryl-4-methoxybenzamide. I'm focusing the search more narrowly now, because I haven't turned up a paper explicitly named for N-benzhydryl-3,4-dimethoxybenzamide, or a direct match for the specific molecule.
Investigating Chemical Similarities
I'm now zeroing in on the calcium channel blocker hypothesis, specifically L-type. I've noted the potential relevance of FPL 64176, although it's an activator, and its structural similarity to the target compound has been key. I will perform a specific search for the CAS number 127568-43-8 and, failing that, I'm working with the assumption that adenosine uptake inhibition, calcium channel blockade, or antiproliferative activity are most probable.
Considering Alternative Explanations
I've exhausted several avenues, finding the CAS number 127568-43-8 on ChemicalBook without bioactivity data. It's possible it's a synthetic intermediate, or perhaps it targets a SIRT1, HDAC, or a less common kinase/transporter. I searched "N-benzhydryl-3,4-dimethoxybenzamide" with "paper" and "journal" and also tried "N-(diphenylmethyl)-3,4-dimethoxybenzamide" with "activity". Now, I'm directly searching for "N-(diphenylmethyl)-3,4-dimethoxybenzamide" activity and "3,4-dimethoxy-N-benzhydrylbenzamide" activity to pinpoint the structure's activity. If unsuccessful, I will categorize it as a chemical probe or library compound and infer potential activities based on SAR of similar structures like N-benzhydryl benzamides.
Assessing Compound Activity
I'm currently investigating "N-benzhydryl-3,4-dimethoxybenzamide" (CAS 127568-43-8). While it's in the chemical databases, initial searches haven't yielded any notable drug names or well-defined biological activity profiles in readily available data. My preliminary hypothesis leans towards it being a less-explored compound or potentially a precursor or intermediate. Further research is warranted.
Exploring Potential Targets
I'm now hypothesizing potential biological activities, moving beyond initial database searches. The core scaffold, N-benzhydrylbenzamide, points towards L-type calcium channel blockers, antiproliferative agents, antimicrobial compounds, and adenosine transporter inhibitors. I'm focusing on "N-(diphenylmethyl)-3,4-dimethoxybenzamide" and specific contexts like "adenosine" and "calcium." I'm also considering cannabinoid or opioid receptor activity, and I'll search the CAS with keywords for activity/target.
Refining Search Strategies
I'm now refining my approach after considering the user's specific request. If direct activity data is absent, I'll focus on the compound class (N-benzhydryl benzamides) and highlight the predicted properties of this specific analog, like calcium channel blockade or antimicrobial action, while avoiding hallucination. If it's truly a "ghost" compound, I'll discuss its predicted profile based on SAR. I'm also exploring keywords with CAS registry numbers to look for target-specific activity. I've tried a few strategies, including "journal of medicinal chemistry," and "inhibit," and I'm investigating related compounds.
Confirming Database Presence
I've confirmed the presence of "N-benzhydryl-3,4-dimethoxybenzamide" (CAS 127568-43-8) as a catalog compound, found through ChemicalBook and AldrichCPR listings. I'm focusing on "N-(diphenylmethyl)-3,4-dimethoxybenzamide" as a possible search term to find relevant data, initially assuming potential activity as a calcium channel blocker or antimicrobial agent. I've searched PubChem using the CAS registry number combined with "activity" and have investigated the compound's structure in more detail. If specific data is elusive, I'll analyze the compound's structural class to predict activity.
Investigating Compound Potential
I'm now zeroing in on "N-(diphenylmethyl)-3,4-dimethoxybenzamide" as a search term and exploring its potential as a KCNQ opener or L-type calcium channel blocker, given the benzhydryl moiety. I'm focusing specifically on antimicrobial and anticancer potential. I'm also systematically checking if the compound is misnamed in relation to known drugs like Picotamide, Itopride, or Tegaserod, but without success. My focus is now antimicrobial, cytotoxicity , looking at the compound as a scaffold.
Analyzing Search Results
I've found the search results for "N-benzhydryl-3,4-dimethoxybenzamide" are incredibly limited, almost exclusively chemical catalogs. This scarcity strongly suggests it's not a well-known drug, lacking both a dedicated Wikipedia page or significant review coverage under that exact name. The lack of broader references indicates its obscurity.
Exploring Potential Structures
I'm now focusing on potential structures. It's likely N-(diphenylmethyl)-3,4-dimethoxybenzamide, based on my structural analysis. I'll search for CAS 127568-43-8 and the IUPAC name to find any relevant research. I'll also try searching PubChem using the IUPAC name. Considering potential molecular formulas or molecular weights might also be helpful.
Investigating Bioactivity Leads
I'm now zeroing in on potential biological activities. The molecular weight (~347.4 g/mol ) is a key constraint. I'll search for "C22H21NO3 biological activity" alongside "benzamide." I'm also considering possibilities like a cannabinoid receptor ligand or a TSPO ligand, so I will search them in the context of "N-benzhydryl-3,4-dimethoxybenzamide." Also, I've checked for any relationship with N-benzhydryl-N-methyl-3,4-dimethoxybenzamide with no results. I will assume the user is asking about calcium channel blockers or antimicrobial activities. I'm going to synthesize a guide for this class of compounds based on the likely activity profile, explicitly acknowledging that data for the exact molecule might be limited to primary research, which I'll search for once more.
Analyzing Chemical References
I've hit a snag. Searching for "CAS 127568-43-8" is yielding a catalog entry, but not the desired patents or papers that reference that exact CAS number. I also note the irrelevant patent result is for an old 1872 US patent, which has nothing to do with modern chemical research. However, the search result does offer a few potentially relevant compounds such as "N-Benzhydryl-4-methylbenzamide" and "N-benzyl-3,4-dimethoxy".
Refining Potential Activities
I've refined my thinking about the compound's potential activities. While a direct hit for "N-benzhydryl-3,4-dimethoxybenzamide" might be elusive, the similar structure suggests it could be a derivative in an SAR study for calcium channel blockers or antimicrobial agents. It's plausible that N-benzhydrylbenzamides are a class of calcium channel blockers. Therefore, I will define the document as a technical profile for a chemical probe or lead compound that is part of the N-benzhydrylbenzamide class.
Defining Biological Activity
I'm now focusing on defining the biological activities. Based on the pharmacophore, I'm leaning toward L-type calcium channel blockade as the primary activity of this scaffold, with antiproliferative activity also strongly considered, and antimicrobial activity as a secondary possibility. I'm being very careful to state that precise data for this exact CAS number might be scarce. I will focus on the N-benzhydrylbenzamide scaffold properties and cite papers for the class and close analogs. I will write the guide emphasizing N-benzhydryl-3,4-dimethoxybenzamide as a calcium channel blocker and antiproliferative lead. I will clearly label predicted data, based on the class.
Interpreting User Intent
I've hit a roadblock with the SMILES search; the compound isn't a standard drug or lead. But, I am now thinking the user wants a technical guide on its biological activity profile, which I will interpret as a SAR analysis of the N-benzhydryl. I'm focusing on that now.
Analyzing Structural Similarity
I'm now diving into the structural similarity between the user's compound and known active agents. I've noted that "N-benzhydryl-3,4-dimethoxybenzamide" resembles L-type calcium channel blockers, particularly N-benzhydryl-N'-methylpiperazine derivatives and simple benzamides. I am now thinking of potential antimicrobial and antiproliferative activities. I'm focusing on crafting a structure that includes compound identity, core activities, mechanisms, protocols, and pathways. I'm structuring a guide to explain the structure to the user.
Discovering Binding Mimicry
I've homed in on a promising paper: "Synthesis and Characterization of N-Benzhydrylbenzamide" by Vemula Vani et al. (2011). It's quite interesting because this compound, N-benzhydrylbenzamide, appears to mimic the binding site of CD40L. My current line of thought is exploring the implications of this mimicry in detail.
Analyzing Mimetic Potency
I'm now focusing on the biological activity; the synthesized N-benzhydrylbenzamide will be subject to binding studies and functional assays, specifically a B-cell proliferation assay and antibody isotype switching tests. The synthesis process, using Gabriel synthesis, is also a key factor. Furthermore, the 3D structure of the CD40-CD40L complex guided the design of this small molecule mimetic. This will determine if N-benzhydryl-3,4-dimethoxybenzamide is the optimized CD40L inhibitor.
Investigating Potential Substitutions
Clarifying Structural Relationships
I've made a crucial clarification: N-benzhydryl-N'-methylpiperazine is the calcium channel blocker, while N-benzhydrylbenzamide is the CD40L mimetic. This amide structure is now the focal point, its CD40L mimetic activity being a strong candidate for its core biological function. But, I need to account for the fact that 3,4-dimethoxybenzamides are also phosphodiesterase and transporter inhibitors. I am searching for a specific paper on the dimethoxy analog and will proceed with the N-benzhydrylbenzamide scaffold if I do not find it, highlighting the activities.
Defining Structural Focus
I've clarified the compound's structure: it's N-benzhydryl-3,4-dimethoxybenzamide, where the dimethoxy group is the "head" and benzhydryl is the "tail." Itopride confirms the head group's prevalence. I'm building a guide outlining the compound's identity, primary class (N-benzhydrylbenzamide derivative), and key biological potential. The CD40L mimetic activity will be highlighted if it proves directly relevant. Synthesis via Schotten-Baumann reaction is also noted.
Formulating A Technical Guide
I've decided to structure my thoughts as a Technical Guide focused on N-benzhydryl-3,4-dimethoxybenzamide, treating it as a representative N-benzhydrylbenzamide. It will explore its potential in immunology (CD40L) and antimicrobial research, while acknowledging its current lack of blockbuster status. I'll include the synthesis protocol (standard amide coupling) and relevant assays.
Outlining Compound Specifics
I've confirmed the existence of N-benzhydryl-3,4-dimethoxybenzamide and will build a profile for it, assuming your interest. I'll cover both the scaffold's and substituent's biological aspects. My profile will center on immunomodulation and antimicrobial activities, addressing solubility and binding. I've now defined a working plan.
\n\n
I'm solidifying the technical guide's structure. The title will be "Biological Activity Profile of N-benzhydryl-3,4-dimethoxybenzamide." The introduction highlights the molecule's lipophilic nature and potential roles as a CD40L mimetic or antimicrobial agent. CD40-CD40L interaction inhibition will be the primary mechanism. Relevant protocols, visual aids, and references are planned. I'm also addressing the L-type Calcium Channel blocker, making it very unlikely.